molecular formula C19H23N2O4P B132383 O-Benzyl Psilocybin CAS No. 1026609-93-7

O-Benzyl Psilocybin

Cat. No. B132383
M. Wt: 374.4 g/mol
InChI Key: GKAIYZRUCXEQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Benzyl Psilocybin is a compound with the molecular formula C19H23N2O4P . It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.


Synthesis Analysis

The synthesis of O-Benzyl Psilocybin involves various methods. The classic historical syntheses, more recent metallo-catalyzed couplings, and known biocatalytic methods are used to obtain these molecules . An improved, practical, and scalable five-step synthesis of Psilocybin has been reported .


Molecular Structure Analysis

The molecular structure of O-Benzyl Psilocybin is complex, with a molecular weight of 374.4 g/mol . It has a topological polar surface area of 74.8 Ų .


Chemical Reactions Analysis

The chemical reactions of O-Benzyl Psilocybin involve the modulation of the serotonergic system, primarily through agonism at the 5-HT2A receptors and downstream changes in gene expression . Other reactions include the rearrangement product completely characterized by 2D NMR analyses, HMBC, and NOESY correlations .


Physical And Chemical Properties Analysis

O-Benzyl Psilocybin has a molecular weight of 374.4 g/mol, an XLogP3-AA of 0.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are 374.13954422 g/mol .

Scientific Research Applications

Therapeutic Potential in Mood and Anxiety Disorders

Research has explored the use of psilocybin for treating mood and anxiety disorders. Controlled trials have indicated that psilocybin may decrease symptoms of depression and anxiety, particularly in the context of cancer-related psychiatric distress. These effects have been observed for at least 6 months following a single acute administration, showing promising potential for therapeutic applications (Johnson & Griffiths, 2017).

Impact on Brain Function and Connectivity

Studies involving functional magnetic resonance imaging (fMRI) have shown that psilocybin induces time-dependent changes in global functional connectivity. These changes include reduced associative but increased sensory brain-wide connectivity, evolving from administration to peak effects. This provides insights into the neural mechanisms underlying the psychedelic state induced by psilocybin (Preller et al., 2020).

Use in Addiction Treatment

Psilocybin has shown promise in addiction treatment. Small, open-label pilot studies have reported successful outcomes for tobacco and alcohol addiction. This suggests that psilocybin could be a valuable tool in addressing various forms of substance dependence (Johnson & Griffiths, 2017).

Potential in Psychedelic-assisted Psychotherapy

The integration of psilocybin in psychotherapeutic settings is being explored. The ability of psilocybin to occasion mystical-type experiences similar to spontaneously occurring ones suggests its potential as a catalyst in psychotherapy, particularly in treating conditions like depression and anxiety in the context of life-threatening diseases (Griffiths et al., 2006).

Role in Neuroplasticity

Recent research indicates that psilocybin may facilitate neuroplasticity, an essential aspect of learning and memory. This highlights its potential use in treating neurodegenerative diseases and enhancing cognitive rehabilitation strategies (Shao et al., 2021).

Safety And Hazards

Safety data sheets advise avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

Future research directions for O-Benzyl Psilocybin based therapies include understanding their molecular and biological mechanisms, as these compounds are becoming widely used both in therapeutic and recreational contexts . The current evidence base for psilocybin as a clinical medicine, the general chemistry, and the proposed mechanism of its therapeutic effect are areas of focus .

properties

IUPAC Name

benzyl [3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N2O4P/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)25-26(22,23)24-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAIYZRUCXEQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456399
Record name O-Benzyl Indocybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl Psilocybin

CAS RN

1026609-93-7
Record name O-Benzyl Indocybin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Benzyl Psilocybin
Reactant of Route 2
O-Benzyl Psilocybin
Reactant of Route 3
Reactant of Route 3
O-Benzyl Psilocybin
Reactant of Route 4
O-Benzyl Psilocybin
Reactant of Route 5
O-Benzyl Psilocybin
Reactant of Route 6
O-Benzyl Psilocybin

Citations

For This Compound
1
Citations
A Margret, R Mareeswari, K Kumar, A Jerley - BioTechnologia, 2021 - termedia.pl
… This was more efficient than the standard antidepressants sertraline, O-benzyl psilocybin, and psilocin. Because it is an essential amino acid, tryptophan can be readily taken into the …
Number of citations: 12 www.termedia.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.